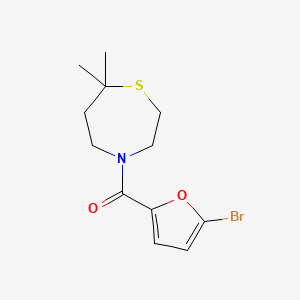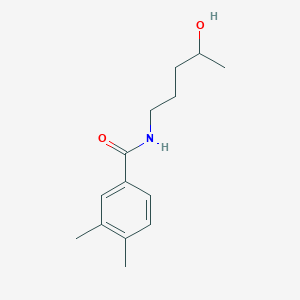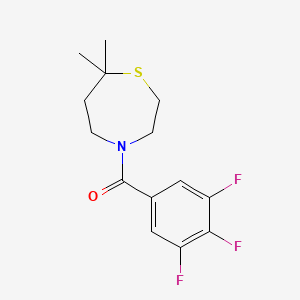
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone is a synthetic organic compound characterized by the presence of a thiazepane ring and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the trifluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring. The trifluorophenyl group is then introduced through a nucleophilic substitution reaction using a suitable trifluorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or bromine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or bromo derivatives of the trifluorophenyl group.
Scientific Research Applications
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The thiazepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)(7,7-dimethyl-1,4-thiazepan-4-yl)methanone
- (7,7-Dimethyl-1,4-thiazepan-4-yl)(2-fluoro-1-methylcyclopropyl)methanone
- (7,7-Dimethyl-1,4-thiazepan-4-yl)[5-methyl-5’-(trifluoromethyl)-4’H-1,3’-bi-1,2,4-triazol-3-yl]methanone
Uniqueness
(7,7-Dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its potential as a bioactive compound. The combination of the thiazepane ring and the trifluorophenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(7,7-dimethyl-1,4-thiazepan-4-yl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NOS/c1-14(2)3-4-18(5-6-20-14)13(19)9-7-10(15)12(17)11(16)8-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKNHNYTEDACKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1)C(=O)C2=CC(=C(C(=C2)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)
![3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634754.png)
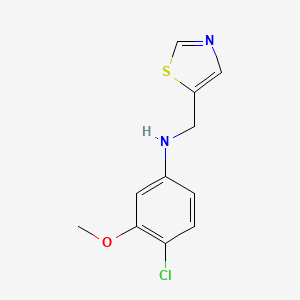
![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)
![3-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634765.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6634773.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634781.png)
![1-[4-(4-Chloro-3-methoxyanilino)piperidin-1-yl]ethanone](/img/structure/B6634790.png)
![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)
![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)
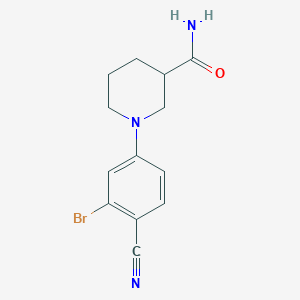
![2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634817.png)
